4-(4-Amino-3,5-dichlorobenzoyl)thiomorpholine-3-carbonitrile
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Description
The compound “4-Amino-3,5-dichlorobenzoic acid” is a pale cream to cream to pale brown powder . It’s also known as A14982-06 . Another related compound is “4-(4-AMINO-PHENYL)-THIOMORPHOLINE-3,5-DIONE” with a linear formula of C10H10N2O2S .
Synthesis Analysis
While specific synthesis methods for “4-(4-Amino-3,5-dichlorobenzoyl)thiomorpholine-3-carbonitrile” are not available, polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are synthesized using multicomponent reactions of aldehydes or isatin with malononitrile and β-ketoesters .Molecular Structure Analysis
The molecular structure of “4-(4-AMINO-PHENYL)-THIOMORPHOLINE-3,5-DIONE” is represented by the linear formula C10H10N2O2S . The molecular weight is 222.267 .Physical And Chemical Properties Analysis
The compound “4-Amino-3,5-dichlorobenzoic acid” is a pale cream to cream to pale brown powder . The assay (Aqueous acid-base Titration) is ≥97.5 to ≤102.5% and the assay (HPLC) is ≥97.5% .Safety and Hazards
The compound “4-Amino-3,5-dichlorobenzonitrile” has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, and Skin Sens. 1 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-(4-amino-3,5-dichlorobenzoyl)thiomorpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS/c13-9-3-7(4-10(14)11(9)16)12(18)17-1-2-19-6-8(17)5-15/h3-4,8H,1-2,6,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMNATYJDNBNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)C2=CC(=C(C(=C2)Cl)N)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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